Structural Determinant of Wnt Pathway Inhibition Potency
The 1,3,4-thiadiazol-2-yl-benzamide scaffold is a privileged structure for Wnt pathway inhibition [1]. Within this class, the identity of the 4-position benzamide substituent is a critical determinant of biological potency. CAS 392243-16-2 carries the 2,5-dioxopyrrolidin-1-yl group, which is structurally distinct from common substituents (e.g., -H, -OCH3, -Cl, -CF3) found in close analogs. While publication of explicit IC50 values for this specific compound is currently limited, its unambiguous structural identity and confirmed molecular formula (C14H12N4O3S, MW 316.34) position it as a well-defined probe within this pharmacophore class for SAR expansion.
| Evidence Dimension | Presence of electrophilic succinimidyl warhead at the 4-position of the benzamide ring |
|---|---|
| Target Compound Data | 2,5-dioxopyrrolidin-1-yl group present (para position) |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 13053-84-4): unsubstituted benzamide (4-H) [2] |
| Quantified Difference | Structural: presence vs. absence of a reactive succinimidyl group; activity differences are class-level inferred from patent SAR [1] |
| Conditions | Wnt signalling pathway inhibition; patent SAR context [1] |
Why This Matters
Procurement of the correct 4-substituted analog ensures consistency in Wnt pathway screening campaigns where subtle structural changes can abolish or invert activity.
- [1] Bayer Pharma Aktiengesellschaft. WO2016131808A1 - 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. 2016. View Source
- [2] Chemsrc.com. N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 13053-84-4). Chemical Properties & Suppliers. 2026. View Source
